4,7-Dioxo-2-(piperidin-1-yl)-5-(3,4,5-trimethoxyphenyl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile
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Overview
Description
4,7-Dioxo-2-(piperidin-1-yl)-5-(3,4,5-trimethoxyphenyl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile is a complex organic compound with a unique structure that includes a piperidine ring, a trimethoxyphenyl group, and a pyrido[2,3-d]pyrimidine core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dioxo-2-(piperidin-1-yl)-5-(3,4,5-trimethoxyphenyl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile typically involves multi-step organic reactions. The process may start with the preparation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the piperidine ring and the trimethoxyphenyl group. Common reagents used in these reactions include various acids, bases, and organic solvents. Specific reaction conditions such as temperature, pressure, and time are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,7-Dioxo-2-(piperidin-1-yl)-5-(3,4,5-trimethoxyphenyl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield reduced forms of the compound.
Scientific Research Applications
4,7-Dioxo-2-(piperidin-1-yl)-5-(3,4,5-trimethoxyphenyl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile has various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,7-Dioxo-2-(piperidin-1-yl)-5-(3,4,5-trimethoxyphenyl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its therapeutic potential and mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4,7-Dioxo-2-(piperidin-1-yl)-5-(3,4,5-trimethoxyphenyl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile include:
- 1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-4-[4-(4-piperidinyl)-1-piperazinyl]-
- 2-Morpholin-4-yl-2-pyridin-3-ylacetamide
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the combination of the piperidine ring, trimethoxyphenyl group, and pyrido[2,3-d]pyrimidine core. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H25N5O5 |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
4,7-dioxo-2-piperidin-1-yl-5-(3,4,5-trimethoxyphenyl)-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C22H25N5O5/c1-30-14-9-12(10-15(31-2)18(14)32-3)16-13(11-23)20(28)24-19-17(16)21(29)26-22(25-19)27-7-5-4-6-8-27/h9-10,13,16H,4-8H2,1-3H3,(H2,24,25,26,28,29) |
InChI Key |
GWRQHZGYLBETQS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C(C(=O)NC3=C2C(=O)NC(=N3)N4CCCCC4)C#N |
Origin of Product |
United States |
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